molecular formula H2MgO2 B1148283 Magnesium Hydroxide CAS No. 1909-42-8

Magnesium Hydroxide

Cat. No. B1148283
Key on ui cas rn: 1909-42-8
M. Wt: 58.32
InChI Key:
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Patent
US09346683B2

Procedure details

Patent document 1 discloses a method of manufacturing a magnesium hydroxide particle having a large specific surface area by heating magnesium hydroxide and amorphous silicic acid in an aqueous medium to form magnesium silicate on the surface of a magnesium hydroxide particle. However, the reason that the specific surface area of the magnesium hydroxide particle obtained by this manufacturing method is large is assumed to be the influence of both magnesium silicate formed only on the surface and amorphous silicic acid which seems to remain unreacted partially. It is hard to say that the specific surface area of the magnesium hydroxide particle becomes large.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-:1].[Mg+2:2].[OH-].[Si:4]([OH:8])([OH:7])([OH:6])[OH:5]>>[Si:4]([O-:8])([O-:7])([O-:6])[O-:5].[Mg+2:2].[Mg+2:2].[OH-:1].[Mg+2:2].[OH-:5] |f:0.1.2,4.5.6,7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Mg+2].[OH-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Mg+2].[OH-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](O)(O)(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[Si]([O-])([O-])([O-])[O-].[Mg+2].[Mg+2]
Name
Type
product
Smiles
[OH-].[Mg+2].[OH-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09346683B2

Procedure details

Patent document 1 discloses a method of manufacturing a magnesium hydroxide particle having a large specific surface area by heating magnesium hydroxide and amorphous silicic acid in an aqueous medium to form magnesium silicate on the surface of a magnesium hydroxide particle. However, the reason that the specific surface area of the magnesium hydroxide particle obtained by this manufacturing method is large is assumed to be the influence of both magnesium silicate formed only on the surface and amorphous silicic acid which seems to remain unreacted partially. It is hard to say that the specific surface area of the magnesium hydroxide particle becomes large.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-:1].[Mg+2:2].[OH-].[Si:4]([OH:8])([OH:7])([OH:6])[OH:5]>>[Si:4]([O-:8])([O-:7])([O-:6])[O-:5].[Mg+2:2].[Mg+2:2].[OH-:1].[Mg+2:2].[OH-:5] |f:0.1.2,4.5.6,7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Mg+2].[OH-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Mg+2].[OH-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](O)(O)(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[Si]([O-])([O-])([O-])[O-].[Mg+2].[Mg+2]
Name
Type
product
Smiles
[OH-].[Mg+2].[OH-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09346683B2

Procedure details

Patent document 1 discloses a method of manufacturing a magnesium hydroxide particle having a large specific surface area by heating magnesium hydroxide and amorphous silicic acid in an aqueous medium to form magnesium silicate on the surface of a magnesium hydroxide particle. However, the reason that the specific surface area of the magnesium hydroxide particle obtained by this manufacturing method is large is assumed to be the influence of both magnesium silicate formed only on the surface and amorphous silicic acid which seems to remain unreacted partially. It is hard to say that the specific surface area of the magnesium hydroxide particle becomes large.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-:1].[Mg+2:2].[OH-].[Si:4]([OH:8])([OH:7])([OH:6])[OH:5]>>[Si:4]([O-:8])([O-:7])([O-:6])[O-:5].[Mg+2:2].[Mg+2:2].[OH-:1].[Mg+2:2].[OH-:5] |f:0.1.2,4.5.6,7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Mg+2].[OH-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Mg+2].[OH-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](O)(O)(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[Si]([O-])([O-])([O-])[O-].[Mg+2].[Mg+2]
Name
Type
product
Smiles
[OH-].[Mg+2].[OH-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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